2'-Methoxy-3-phenylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

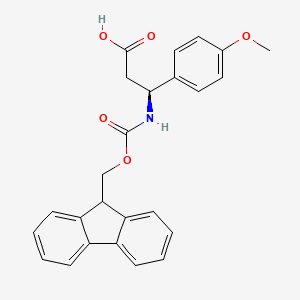

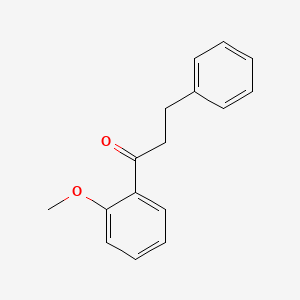

2’-Methoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 .

Synthesis Analysis

The synthesis of 2’-Methoxy-3-phenylpropiophenone involves the use of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum . The Grignard reagent then reacts with propionitrile to produce 2’-Methoxy-3-phenylpropiophenone .Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-phenylpropiophenone is represented by the InChI code 1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 .Applications De Recherche Scientifique

Palladium-catalyzed Arylation Reactions

2-Hydroxy-2-methylpropiophenone, a compound closely related to 2'-Methoxy-3-phenylpropiophenone, undergoes unique multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst, leading to the synthesis of complex organic compounds. This process illustrates the compound's potential as a precursor in synthesizing diverse organic molecules with high complexity and specificity (H. Wakui et al., 2004).

Spectral and Electronic Property Analysis

The structural, spectral, and electronic properties of newly synthesized compounds related to 2'-Methoxy-3-phenylpropiophenone have been investigated. These studies include density functional theory calculations, experimental spectroscopy, and molecular docking analysis, highlighting the compound's utility in the development of potential pharmacological agents (R. H. et al., 2021).

Synthesis and Crystal Structure Elucidation

Research into the synthesis and crystal structure of compounds structurally similar to 2'-Methoxy-3-phenylpropiophenone provides insights into their molecular configuration and the intermolecular hydrogen bonds that stabilize their structures. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and pharmacology (Xu Liang, 2009).

Green Chemistry Applications

The mechanical solvent-free synthesis of derivatives related to 2'-Methoxy-3-phenylpropiophenone demonstrates the effectiveness of green chemistry approaches in organic synthesis. This method offers advantages such as reduced reaction times, elimination of solvents, and enhanced product yields, emphasizing the role of 2'-Methoxy-3-phenylpropiophenone and its derivatives in sustainable chemistry practices (L. K. Amole et al., 2019).

Advanced Material Development

Research into the synthesis of novel polymeric materials using bisphenol monomers, including those derived from 2'-Methoxy-3-phenylpropiophenone, showcases the potential of these compounds in creating high-performance, crosslinkable, fully aromatic poly(aryl ether ketone)s. These materials exhibit excellent thermal stability and are suitable for various advanced applications, such as in the aerospace and automotive industries (Xigui Yue et al., 2007).

Orientations Futures

While specific future directions for 2’-Methoxy-3-phenylpropiophenone are not mentioned in the available literature, it’s worth noting that phenolic compounds, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future directions in exploring its applications in these areas.

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTAGTBBDQLYFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443456 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-3-phenylpropiophenone | |

CAS RN |

22618-13-9 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.